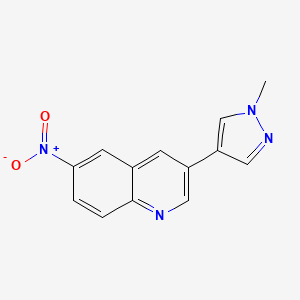

![molecular formula C29H43N5O5 B12106636 ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)

ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

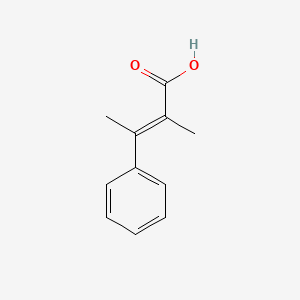

Etilo (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-ciclohexil-2-(pirazina-2-carbonilamino)acetil]amino]-3,3-dimetilbutanoyl]-3,3a,4,5,6,6a-hexahidro-1H-ciclopenta[c]pirrol-3-carboxilato (¡uf, qué bocado!) pertenece a la clase de péptidos cíclicos. Su intrincada estructura combina un anillo de ciclo pentano, un anillo de pirrol y varios grupos funcionales. La quiralidad del compuesto surge de la presencia de múltiples centros estereogénicos, lo que lo convierte en un objetivo fascinante para los químicos sintéticos.

Métodos De Preparación

Rutas sintéticas: La síntesis de este compuesto implica varios pasos, incluyendo reacciones de acoplamiento de péptidos, manipulaciones de grupos protectores y ciclización. Aunque no tengo detalles sintéticos específicos para este compuesto exacto, los péptidos cíclicos similares se ensamblan a menudo utilizando la síntesis de péptidos en fase sólida (SPPS) o métodos en fase de solución.

Producción industrial: Debido a su complejidad, la producción industrial de etilo (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-ciclohexil-2-(pirazina-2-carbonilamino)acetil]amino]-3,3-dimetilbutanoyl]-3,3a,4,5,6,6a-hexahidro-1H-ciclopenta[c]pirrol-3-carboxilato es desafiante. La síntesis personalizada por empresas especializadas o instituciones de investigación es más común que la producción a gran escala.

Análisis De Reacciones Químicas

Este compuesto probablemente sufre varias reacciones:

Hidrólisis: Escisión de los enlaces amida en condiciones ácidas o básicas.

Oxidación: Escisión oxidativa del anillo de ciclo pentano u otros grupos funcionales.

Reducción: Reducción de grupos carbonilo o dobles enlaces.

Sustitución: Sustitución nucleofílica en sitios específicos. Los reactivos comunes incluyen ácidos, bases, agentes reductores y grupos protectores. Los principales productos dependen de las condiciones de reacción y la regioselectividad.

4. Aplicaciones en la investigación científica

Química::Miméticos de péptidos: Los investigadores estudian este compuesto para diseñar fármacos basados en péptidos con mayor estabilidad y biodisponibilidad.

Bioconjugación: Sus grupos funcionales permiten la modificación específica del sitio para la administración dirigida de fármacos.

Propiedades antibacterianas: Algunos péptidos cíclicos exhiben actividad antibacteriana.

Péptidos que penetran en las células: Investigación sobre su capacidad para transportar carga a través de las membranas celulares.

Potencial anticancerígeno: Exploración de sus efectos sobre las células cancerosas.

Enfermedades neurodegenerativas: Investigación de propiedades neuroprotectoras.

Ciencia de los materiales: Utilización en el diseño de nuevos materiales.

Biotecnología: Como andamios moleculares para la inmovilización de enzimas.

Aplicaciones Científicas De Investigación

Chemistry::

Peptide Mimetics: Researchers study this compound to design peptide-based drugs with improved stability and bioavailability.

Bioconjugation: Its functional groups allow site-specific modification for targeted drug delivery.

Antibacterial Properties: Some cyclic peptides exhibit antibacterial activity.

Cell-Penetrating Peptides: Investigation into their ability to transport cargo across cell membranes.

Anticancer Potential: Exploration of its effects on cancer cells.

Neurodegenerative Diseases: Investigating neuroprotective properties.

Materials Science: Use in designing novel materials.

Biotechnology: As molecular scaffolds for enzyme immobilization.

Mecanismo De Acción

Es probable que el compuesto interactúe con receptores o enzimas específicos, afectando los procesos celulares. Se necesita más investigación para dilucidar su mecanismo preciso.

Comparación Con Compuestos Similares

Aunque no tengo una lista directa de compuestos similares, existen péptidos cíclicos con estructuras diversas. Etilo (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-ciclohexil-2-(pirazina-2-carbonilamino)acetil]amino]-3,3-dimetilbutanoyl]-3,3a,4,5,6,6a-hexahidro-1H-ciclopenta[c]pirrol-3-carboxilato destaca por su combinación única de grupos funcionales y estereoquímica.

: Ejemplo de referencia. : Otro ejemplo de referencia. : Otro ejemplo más de referencia.

Propiedades

IUPAC Name |

ethyl 2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43N5O5/c1-5-39-28(38)23-20-13-9-12-19(20)17-34(23)27(37)24(29(2,3)4)33-26(36)22(18-10-7-6-8-11-18)32-25(35)21-16-30-14-15-31-21/h14-16,18-20,22-24H,5-13,17H2,1-4H3,(H,32,35)(H,33,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUMAPYJEFOBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CCCC2CN1C(=O)C(C(C)(C)C)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

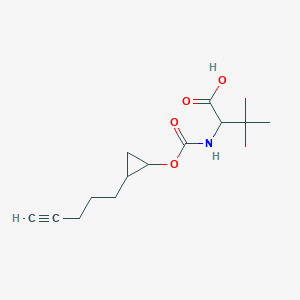

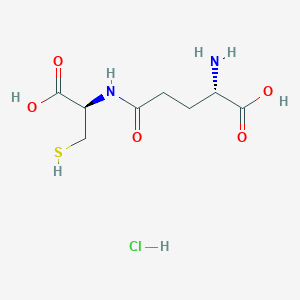

![2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12106560.png)

![Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12106569.png)

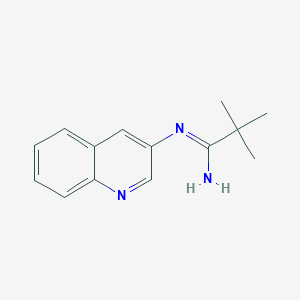

![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)

![2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B12106622.png)

![Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)](/img/structure/B12106633.png)

![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)